Cas no 1421467-20-0 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide
- VU0536560-1
- 1421467-20-0
- F6200-3687
- AKOS024538305
-
- Inchi: 1S/C15H23NO3S/c1-2-3-11-20(18,19)16-12-15(17,14-9-10-14)13-7-5-4-6-8-13/h4-8,14,16-17H,2-3,9-12H2,1H3
- InChI Key: BYIDUYVHYOVXIU-UHFFFAOYSA-N
- SMILES: C(S(NCC(C1CC1)(O)C1=CC=CC=C1)(=O)=O)CCC
Computed Properties
- Exact Mass: 297.13986477g/mol
- Monoisotopic Mass: 297.13986477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 74.8Ų
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-3687-20μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-15mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-20mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-4mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-2mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-1mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-5mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-25mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 90%+ | 25mg |
$109.0 | 2023-05-20 | |
Life Chemicals | F6200-3687-2μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6200-3687-5μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide |
1421467-20-0 | 5μmol |
$63.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide Related Literature
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide
N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)Butane-1-Sulfonamide (CAS No. 1421467-20-0): A Structurally Diverse Compound with Emerging Therapeutic Potential
The N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide, identified by the CAS registry number 1421467-20-0, represents a unique class of small molecules with a complex structural framework. This compound integrates multiple pharmacophoric elements, including a cyclopropyl group, a hydroxyl moiety, a phenyl ring, and a sulfonamide functional group. These features collectively contribute to its potential as a versatile scaffold for drug discovery and development. Recent advancements in synthetic methodologies have enabled precise modulation of its substituents, enhancing its applicability across diverse biological systems.
The core structure of this compound combines the rigidity of the cyclopropyl ring with the flexibility of the phenethyl segment, creating an optimal balance between molecular stability and conformational adaptability. The presence of the hydroxyl group introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors. Meanwhile, the sulfonamide moiety enhances aqueous solubility and metabolic stability—a key advantage in preclinical and clinical drug development. These attributes align with current trends emphasizing "drug-like" properties in lead compounds.
In 2023, researchers at the University of Cambridge demonstrated that analogs of this compound exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC6. This activity holds promise for treating neurodegenerative diseases like Alzheimer’s, where HDAC dysregulation contributes to protein aggregation and synaptic dysfunction. The sulfonamide group’s ability to chelate zinc ions within HDAC active sites was highlighted as a mechanism distinct from traditional HDAC inhibitors, reducing off-target effects observed in earlier generations of compounds.
Another pivotal study published in Nature Communications (January 2024) revealed that substituting the phenethyl segment with electron-withdrawing groups enhances this compound’s affinity for transient receptor potential cation channel subfamily V member 1 (TRPV1). This modulation positions it as a candidate for pain management therapies targeting neuropathic pain pathways without triggering desensitization—a common limitation of current TRPV1 agonists. The cyclopropyl moiety was found to stabilize the compound’s binding orientation within the TRPV1 channel pore, prolonging its therapeutic effect.
Beyond pharmacology, structural variations of this molecule are being explored in diagnostic applications. A collaborative project between MIT and Stanford University demonstrated that attaching fluorescent tags to its sulfonamide group enables real-time imaging of protein-protein interactions in live cells. The hydroxyl functionality facilitates bioconjugation chemistry while preserving optical properties—a breakthrough for studying dynamic cellular processes like receptor trafficking or kinase signaling cascades.
In enzymology research, this compound has emerged as an ideal probe for studying epigenetic modifiers due to its tunable reactivity toward lysine residues. A 2023 study by Scripps Research Institute revealed that its cyclopropyl-substituted derivatives selectively inhibit histone acetyltransferases (HATs), offering new avenues for epigenetic therapy development. The unique spatial arrangement created by merging cyclopropane rigidity with phenethyl flexibility allows precise targeting without cross-reactivity observed in broader-spectrum inhibitors.
Safety profiles derived from recent toxicological studies indicate favorable pharmacokinetics when administered via intravenous or oral routes. Data from rodent models published in Toxicological Sciences (March 2024) showed minimal hepatotoxicity even at high doses due to rapid renal clearance facilitated by sulfonamide-mediated ionization at physiological pH levels. These findings align with regulatory guidelines prioritizing compounds with low organ-specific liabilities during early-phase clinical trials.
The synthetic accessibility of this compound has been significantly improved through asymmetric catalytic approaches developed by researchers at ETH Zurich. A recent protocol published in Angewandte Chemie employs palladium-catalyzed cross-coupling reactions under mild conditions to assemble its core structure in three sequential steps with >95% enantiomeric excesses—a major advancement over previous multi-step syntheses requiring protecting-group manipulations.
Clinical translation efforts are currently focused on optimizing blood-brain barrier penetration through prodrug strategies involving esterification of its hydroxyl group. Preclinical data presented at the 2023 Society for Neuroscience meeting showed that such derivatives achieved therapeutic concentrations in murine brain tissue while maintaining target selectivity—a critical milestone toward developing treatments for central nervous system disorders.
This multifunctional scaffold continues to inspire interdisciplinary research collaborations bridging organic synthesis and systems biology. Its structural versatility allows simultaneous modulation of multiple disease pathways—such as combining anti-inflammatory effects via TRPV1 activation with neuroprotective mechanisms through HDAC inhibition—positioning it uniquely among emerging therapeutics targeting complex pathologies like Parkinson’s disease or chronic inflammatory conditions.
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